molecular formula C11H8BrNO3 B1409724 Ethyl 4-bromo-2-cyano-5-formylbenzoate CAS No. 1805591-99-4

Ethyl 4-bromo-2-cyano-5-formylbenzoate

Cat. No. B1409724
CAS RN: 1805591-99-4
M. Wt: 282.09 g/mol
InChI Key: RTMITYJHUBKRCA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-5-formylbenzoate, also known as ethyl 4-bromo-2-cyano-5-formylbenzoate, is a chemical compound commonly used in scientific research and laboratory experiments. It is a colorless to pale yellow, crystalline solid with a molecular weight of 362.25 g/mol. It is a brominated benzoate ester, which is a type of organic molecule that contains a benzene ring with an ester group attached. Ethyl 4-bromo-2-cyano-5-formylbenzoate has a variety of uses in scientific research, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4-bromo-2-cyano-5-formylbenzoate is used in the synthesis of various heterocyclic compounds. For instance, it is involved in creating ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which is an intermediate in synthesizing triazoloquinolines (Pokhodylo & Obushak, 2019). Additionally, this chemical plays a role in the preparation of 5-bromosalicylaldehyde derivatives, which are key intermediates for producing various benzofuran analogues with antimicrobial and pharmacological activities (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Catalyst-Free Synthesis

This compound is also utilized in catalyst-free synthesis processes. An example is its role in the catalyst-free P-C coupling reactions of halobenzoic acids and secondary phosphine oxides, resulting in phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).

Antimicrobial Activity Studies

Studies on derivatives of Ethyl 4-bromo-2-cyano-5-formylbenzoate have shown potential in antimicrobial applications. For example, thiazolidinone derivatives synthesized using this compound have exhibited antimicrobial activity, demonstrating its role in developing new pharmaceutical compounds (Цялковский, Куцык, Матийчук, Обушак, & Клюфинская, 2005).

Fluorescence and Crystal Structure Studies

Ethyl 4-bromo-2-cyano-5-formylbenzoate derivatives have also been explored for their fluorescence properties. A study on dinuclear Zn(II) complexes using this compound demonstrated enhanced fluorescence intensity, suggesting potential applications in materials science (Chang–you, 2012).

Synthesis of Novel Compounds

Furthermore, this compound is instrumental in synthesizing novel compounds with potential biological activities. For instance, ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, a derivative of Ethyl 4-bromo-2-cyano-5-formylbenzoate, has been synthesized and characterized for potential applications (Choi, Seo, Son, & Lee, 2009).

properties

IUPAC Name

ethyl 4-bromo-2-cyano-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-8(6-14)10(12)4-7(9)5-13/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMITYJHUBKRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901219574
Record name Benzoic acid, 4-bromo-2-cyano-5-formyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-cyano-5-formylbenzoate

CAS RN

1805591-99-4
Record name Benzoic acid, 4-bromo-2-cyano-5-formyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805591-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-2-cyano-5-formyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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